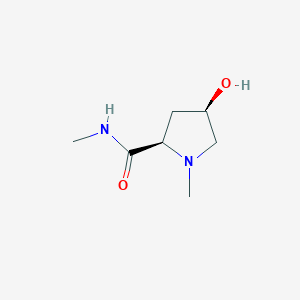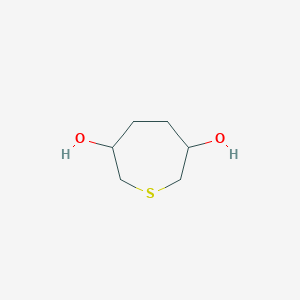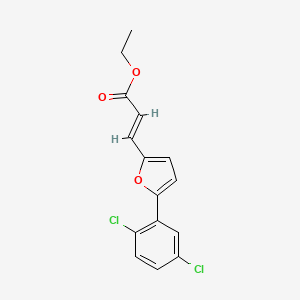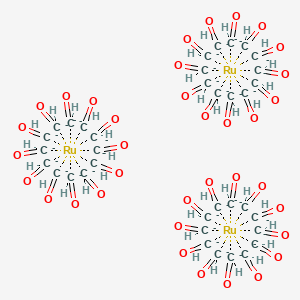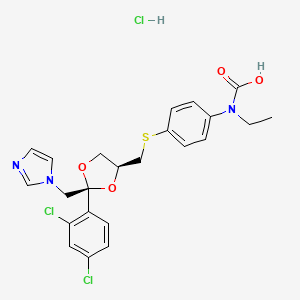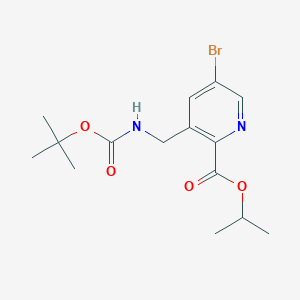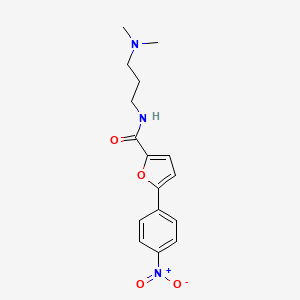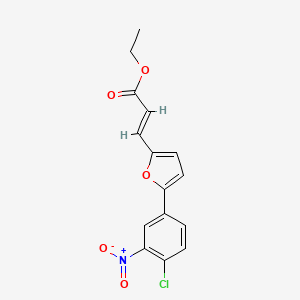
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and an ethyl acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(5-(4-chloro-3-aminophenyl)furan-2-yl)acrylate.
Substitution: 3-(5-(4-substituted-3-nitrophenyl)furan-2-yl)acrylate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 3-(furan-2-yl)propionate: Lacks the chloro and nitro substituents, resulting in different chemical and biological properties.
Uniqueness
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H12ClNO5 |
|---|---|
Poids moléculaire |
321.71 g/mol |
Nom IUPAC |
ethyl (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)10-3-6-12(16)13(9-10)17(19)20/h3-9H,2H2,1H3/b8-5+ |
Clé InChI |
RIKGYMHBYLLACQ-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


